2-Amino-5,6-dichlorobenzothiazole
Overview
Description
2-Amino-5,6-dichlorobenzothiazole is a chemical compound with the molecular formula C7H4Cl2N2S and a molecular weight of 219.09 . It is used in the preparation of various heterocyclic disperse dyes .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide in acidic ionic liquid . The cyclization is carried out in ice-cold AcOH .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring substituted with two chlorine atoms and one amino group .Chemical Reactions Analysis
This compound is used as a reactant in the preparation of substituted 2-benzothiazolamines as sodium flux inhibitors for anticonvulsant activity .Physical and Chemical Properties Analysis
This compound has a melting point of 240-242 °C and a predicted boiling point of 379.7±45.0 °C. Its predicted density is 1.654±0.06 g/cm3 .Scientific Research Applications
Antiprion Activity
2-Aminothiazoles have been identified as a new class of small molecules with significant antiprion activity. Studies have focused on improving the potency and physiochemical properties of 2-aminothiazoles to achieve and sustain high drug concentrations in the brain, showing promise in the search for effective therapeutics for prion diseases (Gallardo-Godoy et al., 2011).
Medicinal Chemistry and Drug Discovery
The 2-aminothiazole core is an active pharmacophore in medicinal chemistry and drug discovery, with a number of drugs containing this core already on the market. Recent explorations have identified new 2-aminothiazoles with anticancer, antitumor, antidiabetic, and anticonvulsant activity, highlighting their versatility and potential in addressing a broad range of therapeutic areas (Das et al., 2016).
Central Dopamine Agonists
Incorporating the 2-aminothiazole moiety as a stable and lipophilic bioisosteric replacement of a phenol group has led to the development of dopamine agonists with good oral availability. These compounds have been explored for their potential in treating Parkinson's disease due to their dual agonist/antagonist action at striatal dopamine D2 receptors (van Vliet et al., 2000).
Antimicrobial and Antibacterial Activity
Several studies have synthesized and evaluated the antibacterial activity of 2-aminothiazole derivatives, showing good to moderate activity against various microorganisms, including both Gram-positive and Gram-negative bacteria. This highlights their potential as antimicrobial agents in addressing drug-resistant infections (Chavan & Pai, 2007).
Antitumor Properties
Novel 2-(4-aminophenyl)benzothiazoles have been studied for their selective, potent antitumor properties. Strategies such as amino acid conjugation have been employed to overcome limitations posed by drug lipophilicity, showing significant effects in retarding the growth of breast and ovarian xenograft tumors (Bradshaw et al., 2002).
Kinase Inhibition
2-Aminothiazole derivatives have been discovered as novel Src family kinase inhibitor templates, leading to the development of compounds with nanomolar to subnanomolar potencies in biochemical and cellular assays. These findings underscore the potential of 2-aminothiazoles in cancer therapy and as kinase inhibitors (Das et al., 2006).
Mechanism of Action
Target of Action
2-Amino-5,6-dichlorobenzothiazole, also known as 5,6-Dichlorobenzo[d]thiazol-2-amine, is a biologically active compound It’s known that benzothiazole derivatives exhibit a wide spectrum of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Mode of Action
It’s known that the compound is involved in a series of reactions, including the knoevenagel reaction, condensation of the second aldehyde molecule with 2-aminobenzothiazole, and diels–alder heterocycloaddition of intermediates .
Biochemical Pathways
Given the wide range of biological activities exhibited by benzothiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Result of Action
Given the wide range of biological activities exhibited by benzothiazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Benzothiazoles, including 2-Amino-5,6-dichlorobenzothiazole, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds. Due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses, modern research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant .
Biochemical Analysis
Biochemical Properties
2-Amino-5,6-dichlorobenzothiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s biochemical properties .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades. Furthermore, this compound can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis. These cellular effects are critical for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target biomolecule, leading to changes in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for elucidating the compound’s mode of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and organ dysfunction. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can influence the metabolic flux and levels of specific metabolites. For example, the compound may inhibit key enzymes in a metabolic pathway, leading to the accumulation or depletion of certain metabolites. These effects on metabolic pathways are important for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be actively transported into cells by specific transporters, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is a key factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
5,6-dichloro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKHTBMTSUEBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20147 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5024477 | |
Record name | 2-Amino-5,6-dichlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
5,6-dichloro-2-benzothiazolamine appears as white solid or powder. (NTP, 1992) | |
Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20147 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) | |
Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20147 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
24072-75-1 | |
Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20147 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Amino-5,6-dichlorobenzothiazole | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=24072-75-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5,6-Dichloro-2-benzothiazolamine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024072751 | |
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Record name | 2-Benzothiazolamine, 5,6-dichloro- | |
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Record name | 2-Amino-5,6-dichlorobenzothiazole | |
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Record name | 5,6-dichlorobenzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Melting Point |
347 to 356 °F (NTP, 1992) | |
Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20147 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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